molecular formula C16H14ClF3N4O2 B607630 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one CAS No. 2304549-73-1

5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one

Cat. No. B607630
CAS RN: 2304549-73-1
M. Wt: 386.7592
InChI Key: MITRKIWBJVJRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical entity that has been identified in the structure of Transient Receptor Potential Cation Channel Subfamily C Member 4A . It is also listed in the catalog of a chemical supplier.


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a chloranyl group, a trifluoromethyl group, a piperazinyl group, and a pyridazinone group .

Scientific Research Applications

Antidiabetic Potential

  • A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the mentioned compound, for their potential as antidiabetic medications. These compounds were found to have significant dipeptidyl peptidase-4 (DPP-4) inhibition potential, a key target in diabetes treatment, and showed excellent antioxidant and insulinotropic activity in tests (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antidepressant Effects

  • A 1995 study by Rubat, Coudert, Bastide, and Tronche explored the antidepressant effects of pyridazine derivatives, including those with arylpiperazinyl moieties, in classical psychopharmacological tests in mice, indicating their potential use in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).

Glucan Synthase Inhibitors

  • Ting et al. (2011) identified a compound structurally similar to the one as a significant β-1,3-glucan synthase inhibitor, showing effectiveness in a mouse model of Candida glabrata infection (Ting et al., 2011).

Herbicide Development

  • Research on pyridazinone derivatives, including their modes of action as herbicides, was conducted by Hilton, Scharen, St. John, Moreland, and Norris (1969). They discovered that certain pyridazinone chemicals, including those structurally related to the compound , are effective inhibitors of photosynthesis and the Hill reaction in plants, providing insights into developing new herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Structural and Electronic Properties

  • The structural and electronic properties of similar anticonvulsant compounds were studied by Georges, Vercauteren, Evrard, and Durant (1989). They used X-ray diffraction and molecular orbital calculations to analyze the properties of compounds including substituted 3-tertiary-amino-6-aryl-pyridazines (Georges, Vercauteren, Evrard, & Durant, 1989).

Antineoplastic Applications

  • Bradbury et al. (2013) worked on the development of androgen receptor downregulators for treating advanced prostate cancer. They modified a compound closely related to the one , leading to the clinical candidate AZD3514 (Bradbury et al., 2013).

Antinociceptive Agents

Mechanism of Action

Target of Action

The primary target of 5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one is the TRPC5 (Transient Receptor Potential Canonical 5) channel . TRPC5 is a non-selective cation channel that participates in diverse physiological processes . It is mainly expressed in the brain and to a lesser extent in the liver, kidney, testis, and pancreas .

Mode of Action

This compound is a potent and subtype selective TRPC5 inhibitor . It binds to a conserved lipid binding site of TRPC5, where it displaces a bound phospholipid . This interaction stabilizes the ion channel in a nonconductive closed state .

Biochemical Pathways

The inhibition of TRPC5 channels by this compound affects the calcium signaling pathway . TRPC5 channels are involved in neuronal development and plasticity, as well as in vasorelaxation and kidney dysfunction . Therefore, the inhibition of these channels can impact these physiological processes.

Result of Action

This compound protects mouse podocytes from injury induced by protamine sulfate (PS) in vitro . It is also efficacious in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS, significantly reducing both total protein and albumin concentrations in urine .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of endogenous factors like (phospho)lipids and Zn2+ ions . These factors can modulate the interaction of the compound with the TRPC5 channel and thus influence its action, efficacy, and stability.

properties

IUPAC Name

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRKIWBJVJRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 2
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 3
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 4
Reactant of Route 4
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 5
Reactant of Route 5
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Reactant of Route 6
Reactant of Route 6
5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one

Q & A

Q1: What is the mechanism of action of GFB-8438?

A1: GFB-8438 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. [] While the exact binding mechanism is not described in the provided abstracts, it is known that TRPC5 channels are non-selective cation channels permeable to Ca2+. By inhibiting TRPC5, GFB-8438 likely reduces Ca2+ influx into cells, thereby modulating downstream signaling pathways involved in actin remodeling and cell migration. [] This mechanism is particularly relevant in podocytes, cells crucial for kidney filtration, where TRPC5 overactivity is implicated in proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). []

Q2: What evidence supports the efficacy of GFB-8438 in treating proteinuric kidney disease?

A2: The research highlights the efficacy of GFB-8438 in both in vitro and in vivo models of proteinuric kidney disease. In vitro, GFB-8438 protected mouse podocytes from injury induced by protamine sulfate, a known inducer of podocyte damage. [] More significantly, in vivo studies using a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS demonstrated that GFB-8438 significantly reduced both total protein and albumin concentrations in urine. [] This reduction in proteinuria suggests that GFB-8438 could be a promising therapeutic agent for treating proteinuric kidney diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.